molecular formula C6H7BrN2S B12961863 5-Bromo-2-methyl-4-(methylthio)pyrimidine CAS No. 917896-39-0

5-Bromo-2-methyl-4-(methylthio)pyrimidine

Cat. No.: B12961863
CAS No.: 917896-39-0
M. Wt: 219.10 g/mol
InChI Key: MNVYOICNXCWFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of fundamental importance in chemistry and biology. Historically, the study of pyrimidines was propelled by their discovery as core components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives that form the genetic code in DNA and RNA. fishersci.com This vital role in biological processes has cemented the pyrimidine ring as a privileged scaffold in medicinal chemistry. mdpi.com

In contemporary organic chemistry, the pyrimidine nucleus continues to be a focal point of research. Its derivatives have been successfully developed into a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. mdpi.comsmolecule.comchemimpex.com The ability of the pyrimidine ring to participate in various chemical transformations allows for the synthesis of diverse molecular architectures with a broad spectrum of biological activities. mdpi.com

Structural Characteristics and Chemical Significance of Halogenated and Alkyl/Thioether Substituents on Pyrimidine Rings

The chemical properties and biological activity of a pyrimidine derivative are significantly influenced by the nature and position of its substituents. Halogen atoms, such as bromine, are particularly important substituents. The presence of a bromine atom on the pyrimidine ring can enhance the compound's biological activity and provides a reactive handle for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions. smolecule.com

Alkyl and thioether groups also play a crucial role in modifying the properties of the pyrimidine scaffold. A methyl group can influence the molecule's lipophilicity and steric profile. The methylthio group, a thioether, is another key functional group. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule. smolecule.com Furthermore, the thioether linkage can serve as a point for further functionalization. sigmaaldrich.com

Overview of 5-Bromo-2-methyl-4-(methylthio)pyrimidine as a Functionalized Pyrimidine System

5-Bromo-2-methyl-4-(methylthio)pyrimidine is a functionalized pyrimidine that incorporates several key structural features. It possesses a pyrimidine core substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methylthio group at the 4-position. This combination of substituents makes it a versatile building block in organic synthesis. The bromo group allows for the introduction of various substituents through cross-coupling reactions, while the methylthio group can be a target for oxidation or displacement reactions.

While specific research on the biological activity and applications of 5-Bromo-2-methyl-4-(methylthio)pyrimidine is limited in publicly available literature, its structural similarity to other biologically active pyrimidines suggests its potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. For instance, related 5-bromopyrimidine (B23866) derivatives have been investigated for their potential as endothelin receptor antagonists. acs.org

Interactive Data Tables

Below are tables summarizing the key properties of 5-Bromo-2-methyl-4-(methylthio)pyrimidine and a related compound, 5-Bromo-2,4-bis(methylthio)pyrimidine.

Properties of 5-Bromo-2-methyl-4-(methylthio)pyrimidine
PropertyValueReference
CAS Number1294446-69-7 amerigoscientific.com
Molecular FormulaC6H7BrN2S amerigoscientific.com
Molecular Weight219.1 g/mol amerigoscientific.com
MDL NumberMFCD29760803 amerigoscientific.com
Properties of 5-Bromo-2,4-bis(methylthio)pyrimidine
PropertyValueReference
CAS Number60186-81-4 chemicalbook.com
Molecular FormulaC6H7BrN2S2 chemicalbook.com
Molecular Weight251.17 g/mol chemicalbook.com

Properties

CAS No.

917896-39-0

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-methyl-4-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7BrN2S/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3

InChI Key

MNVYOICNXCWFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)SC)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Bromo 2 Methyl 4 Methylthio Pyrimidine

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core with Targeted Substitution

De novo synthesis, or the construction of the pyrimidine ring from acyclic precursors, provides a direct method to build a core with the desired substitution pattern. One prominent strategy involves the condensation of an amidine with a three-carbon component. A one-step method has been developed for synthesizing 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com For the target molecule's 2-methyl group, acetamidine (B91507) hydrochloride is the required reagent, reacting in an acidic solvent like acetic acid. google.com

Another powerful de novo approach is the cyclocondensation reaction. This method can build the pyrimidine core with the methylthio group already incorporated by using S-methylisothiourea as one of the key reactants, often in combination with a β-keto ester and an aldehyde. While this directly installs the 2-(methylthio) group, subsequent bromination and functionalization at the C4 and C5 positions would be necessary to arrive at the final product.

De Novo Method Key Precursors Primary Product Feature Reference
Amidine Condensation2-Bromomalonaldehyde, AcetamidineDirect formation of the 5-bromo-2-methylpyrimidine (B124572) core google.com
Cyclocondensationβ-Keto ester, Aldehyde, S-MethylisothioureaIncorporation of the 2-(methylthio) group during ring formation

Functionalization of Existing Pyrimidine Scaffolds

A more common approach to synthesizing 5-Bromo-2-methyl-4-(methylthio)pyrimidine involves the stepwise functionalization of a pre-existing pyrimidine ring. This allows for precise control over the introduction of each substituent.

The introduction of the bromine atom at the C5 position is typically achieved through electrophilic bromination of the corresponding 2-methyl-4-(methylthio)pyrimidine (B3126762) precursor. The pyrimidine ring is activated towards electrophilic attack, and the C5 position is often the most reactive site. Common and effective brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is generally conducted in a suitable solvent such as dichloromethane (B109758) or acetic acid, with conditions ranging from room temperature to reflux to drive the reaction to completion. google.com For instance, one procedure involves adding 2-methylpyrimidine (B1581581) to acetic acid, followed by the dropwise addition of bromine and refluxing the mixture. google.com

The methyl group at the C2 position can be introduced through various methods, often depending on the chosen synthetic pathway. If starting from a precursor like 5-bromo-2-iodopyrimidine, the methyl group can be installed via cross-coupling reactions. However, methods using reagents like dimethylzinc (B1204448) or trimethylaluminum (B3029685) have been reported to suffer from low yields (around 36%) and the hazardous nature of the reagents, making them less suitable for large-scale production. guidechem.com An alternative pathway involves starting with 2-amino-5-bromopyrimidine (B17363), which can undergo a series of reactions including diazotization and subsequent transformations to introduce the desired C2-methyl group. guidechem.com

The 4-(methylthio) group is most commonly installed via a nucleophilic aromatic substitution (SNAr) reaction. This involves using a pyrimidine scaffold that has a good leaving group, typically a halogen like chlorine, at the C4 position. The chloro-substituted pyrimidine is treated with a sulfur-based nucleophile such as methyl mercaptan (CH₃SH) or its corresponding salt, sodium thiomethoxide (NaSMe). rsc.orgchemicalbook.com

A documented synthesis of a similar compound, 5-bromo-2-(methylthio)pyrimidine, from 5-bromo-2-chloropyrimidine (B32469) illustrates this process effectively. The reaction is carried out by heating a solution of the chloropyrimidine and methyl mercaptan in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 50°C for several hours, resulting in a high yield (75%) of the desired methylthio-substituted product after purification. chemicalbook.comchemicalbook.com The lability of chloro groups on the pyrimidine ring makes this a highly efficient and widely applicable method for introducing the methylthio moiety. rsc.org

Precursor Reagent Solvent Conditions Yield Reference
5-Bromo-2-chloropyrimidineMethyl MercaptanDMF50°C, 3h75% chemicalbook.comchemicalbook.com
5-Bromo-2,4-dichloropyrimidineSodium ThiomethoxideNot SpecifiedNot SpecifiedNot Specified chemicalbook.com
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium ThiophenoxideNot SpecifiedNot SpecifiedNot Specified rsc.org

Multi-Step Synthesis Pathways from Simpler Precursors

Constructing 5-Bromo-2-methyl-4-(methylthio)pyrimidine can be accomplished through logical multi-step pathways starting from simpler, more readily available pyrimidine precursors. A general and logical route would begin with a simple pyrimidine, such as 2-thiouracil.

One potential pathway is as follows:

Methylation of Thiol: 2-Thiouracil can be S-methylated to give 2-(methylthio)pyrimidin-4-ol. chemicalbook.comchemicalbook.com

Chlorination: The hydroxyl group at C4 is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4-chloro-2-(methylthio)pyrimidine.

Bromination: Regioselective bromination at the C5 position with NBS or Br₂ would produce 5-bromo-4-chloro-2-(methylthio)pyrimidine.

Methylation: The final step would involve a cross-coupling reaction to introduce the methyl group at a suitable position, although this sequence presents challenges.

A more practical pathway might start from a pre-functionalized pyrimidine. For example, a synthesis could begin with 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. tandfonline.com Although this starting material is already complex, it demonstrates how functional group interconversion is used to build the target structure. A synthesis starting with 2-amino-5-bromopyrimidine would involve diazotization to introduce a halogen at C2, which could then be displaced or used in a coupling reaction to add the methyl group, followed by the introduction of the 4-(methylthio) group as described previously. guidechem.com These multi-step routes offer flexibility but require careful planning to manage functional group compatibility and optimize yields at each stage.

Optimization of Reaction Conditions and Yields in 5-Bromo-2-methyl-4-(methylthio)pyrimidine Synthesis

Optimizing the synthesis of 5-Bromo-2-methyl-4-(methylthio)pyrimidine is crucial for achieving high yields and purity, particularly for industrial applications. Key parameters that are frequently adjusted include reaction temperature, solvent, and catalyst choice.

For instance, in the bromination step, reactions may be performed at room temperature or heated to reflux to ensure the reaction proceeds to completion. The choice of solvent can also dramatically impact reaction outcomes. In the synthesis of a related bromo-methylthio-pyrimidine derivative, changing the solvent from ethanol (B145695) to dimethylformamide (DMF) and using methyl mercaptan improved the reaction yield from 42% to 75%. smolecule.com

Progress of the reactions is typically monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.comchemicalbook.com This allows for the reaction to be stopped at the optimal time, preventing the formation of byproducts from over-reaction. After the reaction is complete, purification is essential. Column chromatography using silica (B1680970) gel is a standard method for isolating the pure product from unreacted starting materials and impurities, as demonstrated in the synthesis of 5-bromo-2-(methylthio)pyrimidine, which was purified using a 5% ethyl acetate/hexane eluent system. chemicalbook.comchemicalbook.com

Parameter Considerations Example/Effect Reference
Temperature Balancing reaction rate with selectivity and stabilityBromination may be performed at room temperature or reflux to ensure completion.
Solvent Solubility of reagents, reaction mechanism, and boiling pointChanging from ethanol to DMF improved yield from 42% to 75% in a related synthesis. smolecule.com
Reaction Monitoring Preventing byproduct formation and ensuring completionUse of Thin Layer Chromatography (TLC) to track reaction progress. chemicalbook.comchemicalbook.com
Purification Achieving high purity of the final productColumn chromatography on silica gel is a common and effective method. chemicalbook.comchemicalbook.com

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methyl 4 Methylthio Pyrimidine

Reactivity of the Bromo Substituent at C5

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key site for molecular derivatization. Its reactivity is predominantly characterized by palladium-catalyzed cross-coupling reactions and metalation processes, while its participation in direct nucleophilic aromatic substitution is less common without further activation of the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo substituent at C5 of 5-Bromo-2-methyl-4-(methylthio)pyrimidine serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which forms new carbon-carbon bonds, involves the reaction of the bromopyrimidine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemicalbook.com For brominated pyrimidines, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed, often in combination with a base like potassium carbonate or cesium carbonate and a solvent system such as 1,4-dioxane/water. rsc.orgresearchgate.net The reactivity of the C-Br bond is crucial for the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. mdpi.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with an amine. guidechem.com This reaction also follows a palladium-based catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the N-aryl bond. guidechem.com The choice of ligand for the palladium catalyst is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective in promoting the coupling of a wide range of amines with aryl halides. guidechem.comresearchgate.net

Below is an interactive table summarizing typical conditions for these cross-coupling reactions based on studies of similar brominated heterocyclic compounds.

Reaction Type Catalyst Ligand Base Solvent Temperature (°C) Typical Yield
Suzuki-MiyauraPd(PPh₃)₄-K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-100Moderate to Good
Buchwald-HartwigPd₂(dba)₃XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110Moderate to Good

Nucleophilic Aromatic Substitution Pathways at C5

Direct nucleophilic aromatic substitution (SNAr) at the C5 position of the pyrimidine ring is generally challenging. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions C2, C4, and C6, which are ortho or para to the ring nitrogens. bhu.ac.instackexchange.com The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be effectively delocalized onto these nitrogen atoms.

However, the C5 position is meta to both ring nitrogens, and thus, the stabilization of the intermediate is less effective, making the C5-bromo substituent significantly less reactive towards direct nucleophilic displacement compared to halogens at other positions. bhu.ac.in For an SNAr reaction to occur at C5, the presence of strong electron-withdrawing groups on the pyrimidine ring is typically required to sufficiently activate the position for nucleophilic attack. nih.gov In the absence of such activating groups, harsh reaction conditions are often necessary, which can lead to side reactions or decomposition. Therefore, for 5-Bromo-2-methyl-4-(methylthio)pyrimidine, SNAr pathways at C5 are not a primary mode of reactivity under standard conditions.

Metalation and Lithiation Reactions at C5

A more versatile approach to functionalizing the C5 position involves initial metalation, typically through a halogen-metal exchange reaction. This process transforms the relatively unreactive C-Br bond into a highly nucleophilic organometallic species.

Lithiation , the exchange of the bromine atom for a lithium atom, is commonly achieved by treating the bromopyrimidine with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. adichemistry.com This reaction proceeds rapidly to form a 5-lithiated pyrimidine intermediate. This potent nucleophile can then be reacted in situ with a wide variety of electrophiles to introduce diverse functional groups at the C5 position.

Similarly, Grignard reagent formation can be accomplished by reacting 5-Bromo-2-methyl-4-(methylthio)pyrimidine with magnesium metal in an anhydrous ether solvent. wikipedia.orgresearchgate.net The resulting Grignard reagent, while less reactive than the corresponding organolithium species, is still a powerful nucleophile for forming new carbon-carbon bonds. adichemistry.com The successful formation of these organometallic reagents circumvents the limitations of direct nucleophilic substitution at the C5 position. researchgate.net

Transformations Involving the 4-(Methylthio) Group

The methylthio group at the C4 position offers another site for chemical modification, primarily through oxidation to sulfoxides and sulfones, or by serving as a leaving group in nucleophilic substitution reactions.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are significant as they modulate the electronic properties of the pyrimidine ring and can enhance the leaving group ability of the substituent at the C4 position.

The oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group is typically achieved using common oxidizing agents. rsc.org Mild oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can selectively yield the sulfoxide. The use of an excess of a stronger oxidizing agent, such as m-CPBA or potassium permanganate (B83412), will typically lead to the formation of the sulfone. rsc.org The resulting 5-bromo-2-methyl-4-(methylsulfinyl)pyrimidine and 5-bromo-2-methyl-4-(methylsulfonyl)pyrimidine are valuable intermediates for further synthetic transformations.

The following interactive table outlines common reagents for the oxidation of thioethers.

Transformation Oxidizing Agent Typical Solvent Conditions
Thioether to Sulfoxidem-CPBA (1 equiv.)Dichloromethane (B109758) (DCM)0 °C to room temp.
Thioether to SulfoxideSodium periodate (B1199274) (NaIO₄)Methanol/WaterRoom temp.
Thioether to Sulfonem-CPBA (>2 equiv.)Dichloromethane (DCM)Room temp. to reflux
Thioether to SulfonePotassium permanganate (KMnO₄)Acetic Acid/WaterRoom temp.

Nucleophilic Displacement of the Methylthio Moiety

The methylthio group itself can be displaced by strong nucleophiles, although it is not as good a leaving group as a halogen. However, its reactivity is significantly enhanced upon oxidation. rsc.orgacs.org The methylsulfonyl group (-SO₂Me) is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack. nih.gov

This strategy is often employed to introduce a variety of functional groups at the C4 position. After oxidation of the methylthio group to the sulfone, treatment with nucleophiles such as amines, alkoxides, or thiolates can lead to the efficient displacement of the methylsulfonyl group. rsc.orgnih.gov For example, reaction with ammonia (B1221849) or primary amines can yield 4-aminopyrimidine (B60600) derivatives, while reaction with sodium methoxide (B1231860) would produce a 4-methoxypyrimidine. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile route to a wide range of 4-substituted pyrimidines that may not be accessible through other synthetic methods. rsc.orgacs.org

Electrophilic Alkylation of the Sulfur Atom

The sulfur atom of the 4-(methylthio) group in 5-Bromo-2-methyl-4-(methylthio)pyrimidine is a nucleophilic center and is susceptible to electrophilic attack. While direct alkylation to form a sulfonium (B1226848) salt is possible, a more synthetically valuable transformation is the oxidation of the thioether to a sulfoxide or a sulfone. This oxidation increases the electrophilicity of the adjacent C4 carbon of the pyrimidine ring, transforming the methylthio moiety into a more effective leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgmdpi.com For instance, using one equivalent of the oxidizing agent under controlled temperatures may selectively yield the sulfoxide, while an excess of the oxidant will typically lead to the corresponding sulfone. organic-chemistry.org

The conversion to a sulfonyl group is particularly significant. Heteroaryl sulfones, such as 2-sulfonylpyrimidines, are highly effective reagents for processes like the metal-free arylation of cysteine residues in proteins. nih.govacs.org The corresponding 2-methylthio pyrimidines are comparatively unreactive under the same conditions, highlighting the dramatic increase in reactivity upon oxidation of the sulfur atom. nih.govacs.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.

Starting MaterialOxidizing AgentProductOxidation State
5-Bromo-2-methyl-4-(methylthio)pyrimidine~1 eq. m-CPBA or H₂O₂5-Bromo-2-methyl-4-(methylsulfinyl)pyrimidineSulfoxide
5-Bromo-2-methyl-4-(methylthio)pyrimidine>2 eq. m-CPBA or H₂O₂5-Bromo-2-methyl-4-(methylsulfonyl)pyrimidineSulfone

Reactivity and Functionalization of the 2-Methyl Group

The 2-methyl group of the pyrimidine ring is not an inert substituent. Its reactivity is analogous to that of a methyl group in a benzylic or α-keto position, stemming from the electron-withdrawing character of the pyrimidine ring. This property acidifies the protons of the methyl group, making them susceptible to removal by a strong base and enabling subsequent functionalization.

The acidic nature of the protons on the 2-methyl group allows for its deprotonation by a sufficiently strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This pyrimidin-2-ylmethyl anion can then react with a variety of electrophiles, providing a direct method for C-C or C-heteroatom bond formation at this position. This strategy is a cornerstone for elaborating the structure of methyl-substituted heterocycles. While specific examples for 5-Bromo-2-methyl-4-(methylthio)pyrimidine are not detailed in the literature, the general principle is widely applied in pyrimidine chemistry. umich.edu

Potential functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce longer carbon chains.

Hydroxylation/Alkoxylation: Reaction with sources of electrophilic oxygen.

Amination: Reaction with electrophilic aminating agents.

A significant application of the 2-methyl group's acidity is its participation in condensation reactions. wikipedia.orgfiveable.me A condensation reaction involves the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.orgyoutube.com After deprotonation, the pyrimidin-2-ylmethyl anion can act as a nucleophile, attacking carbonyl compounds such as aldehydes or ketones in an aldol-type condensation. This reaction pathway leads to the formation of a new C-C bond and extends the carbon framework from the C2 position of the pyrimidine ring.

The general scheme involves the base-catalyzed reaction of the 2-methyl pyrimidine with a suitable carbonyl compound, followed by dehydration to yield a styryl-like derivative.

Reactant 1Reactant 2 (Electrophile)ConditionsPotential Product Type
5-Bromo-2-methyl-4-(methylthio)pyrimidineBenzaldehydeStrong base (e.g., LDA), then aqueous workupAldol addition product
5-Bromo-2-methyl-4-(methylthio)pyrimidineAcetoneStrong base, then aqueous workupAldol addition product
5-Bromo-2-methyl-4-(methylthio)pyrimidineAromatic or Aliphatic AldehydeBase, heat (promoting dehydration)(E)-5-Bromo-2-(2-aryl/alkylvinyl)-4-(methylthio)pyrimidine

Regioselectivity and Site-Selectivity Challenges in Multi-Functionalized Pyrimidine Systems

The presence of multiple distinct reactive sites on the 5-Bromo-2-methyl-4-(methylthio)pyrimidine ring presents a significant challenge in achieving selective chemical transformations. Controlling the regioselectivity—the specific site at which a reaction occurs—is paramount for predictable and efficient synthesis. The primary sites of reactivity include the C4 position (bearing the methylthio group), the C5 position (bearing the bromine atom), and the 2-methyl group.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient pyrimidines. In di-substituted pyrimidines, such as 2,4-dichloropyrimidines, nucleophilic attack generally occurs selectively at the C4 position. wuxiapptec.comstackexchange.com In the case of 5-Bromo-2-methyl-4-(methylthio)pyrimidine, the C4 position is activated towards SNAr. However, the methylthio group is a relatively poor leaving group. Its reactivity is substantially enhanced by oxidation to the corresponding sulfone, which becomes an excellent leaving group. nih.govacs.org

Simultaneously, the bromine atom at the C5 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions offer a powerful method for C-C bond formation but require specific catalytic systems that might also interact with other parts of the molecule.

The challenge lies in the competition between these pathways. For example, attempting an SNAr reaction with a strong nucleophile could inadvertently lead to deprotonation of the 2-methyl group if the nucleophile is also a strong base. Conversely, conditions for a cross-coupling reaction at C5 must be chosen carefully to avoid substitution at C4. The outcome of a reaction is highly dependent on the nature of the reagent, catalyst, solvent, and temperature. nih.gov For instance, in related 2,4-disubstituted systems, the use of tertiary amine nucleophiles has been shown to reverse the typical C4 selectivity, leading to substitution at the C2 position. nih.gov This demonstrates that subtle changes in reaction partners can dramatically alter the regiochemical outcome.

Reactive SiteFunctional GroupTypical Reaction TypeExample Reagents/Conditions
C4-SMe (or -SO₂Me)Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates (more facile for -SO₂Me)
C5-BrPalladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), Organostannanes (Stille)
2-Methyl-CH₃Condensation/AlkylationStrong base (LDA) followed by an electrophile (e.g., R-CHO)
Sulfur-SMeOxidationm-CPBA, H₂O₂

Derivatization and Advanced Synthetic Applications of 5 Bromo 2 Methyl 4 Methylthio Pyrimidine

Synthesis of Diverse Pyrimidine (B1678525) Derivatives through C5-Functionalization

The bromine atom at the C5 position of the pyrimidine ring is a key handle for introducing molecular diversity. This halogen facilitates a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com

Detailed research has demonstrated that the C5-bromo substituent is amenable to reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and other similar transformations. smolecule.comresearchgate.net These reactions allow for the direct attachment of aryl, heteroaryl, alkyl, and alkynyl groups to the pyrimidine core. For instance, Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine (B23866) has been shown to be an effective method for creating 4-aryl-5-bromopyrimidine derivatives, which can then undergo further functionalization. researchgate.net While this specific example involves a different isomer, the principle highlights the reactivity of the C5-bromo position.

The functionalization at the C5 position is a cornerstone for developing new molecular entities, as modifications at this site can significantly influence the biological activity of the resulting compounds. nih.gov

Reaction TypeReactantCatalyst/ReagentsResulting C5-Substituent
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl group
Sonogashira CouplingTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl group
Heck CouplingAlkenePd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl group
Buchwald-Hartwig AminationAminePd catalyst, Ligand (e.g., BINAP), BaseAmino group

Creation of Sulfoxide (B87167) and Sulfone Pyrimidine Derivatives

The methylthio (-SCH₃) group at the C2 position offers another site for synthetic modification through oxidation. This thioether can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives. smolecule.comorganic-chemistry.org This transformation is significant because the resulting sulfoxide and sulfone groups have different electronic and steric properties compared to the thioether, which can modulate the molecule's biological activity and physicochemical characteristics. nih.gov

The oxidation of sulfides to sulfoxides is typically achieved using mild oxidizing agents to prevent overoxidation to the sulfone. nih.gov Common reagents for this selective conversion include hydrogen peroxide in acetic acid or a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov

To achieve complete oxidation to the sulfone, stronger oxidizing conditions are employed, such as an excess of m-CPBA or other potent oxidants like potassium permanganate (B83412). organic-chemistry.org The choice of oxidant and reaction conditions allows for the controlled and selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net For example, using hydrogen peroxide with a tantalum carbide catalyst can yield sulfoxides, while a niobium carbide catalyst under similar conditions favors the formation of sulfones. organic-chemistry.org These oxidized derivatives are themselves valuable intermediates for further synthetic manipulations. nih.gov

Target ProductOxidizing AgentTypical ConditionsReference
5-Bromo-2-(methylsulfinyl)pyrimidine derivativeHydrogen Peroxide (H₂O₂)Glacial acetic acid, room temperature nih.gov
5-Bromo-2-(methylsulfinyl)pyrimidine derivativemeta-Chloroperoxybenzoic acid (m-CPBA)1 equivalent, CH₂Cl₂, 0 °C to room temperature organic-chemistry.org
5-Bromo-2-(methylsulfonyl)pyrimidine derivativemeta-Chloroperoxybenzoic acid (m-CPBA)>2 equivalents, CH₂Cl₂, room temperature organic-chemistry.org
5-Bromo-2-(methylsulfonyl)pyrimidine derivativeUrea-hydrogen peroxide, Phthalic anhydrideEthyl acetate organic-chemistry.org

Design and Synthesis of Fused Heterocyclic Systems Utilizing 5-Bromo-2-methyl-4-(methylthio)pyrimidine as a Precursor

The dual functionality of 5-Bromo-2-methyl-4-(methylthio)pyrimidine makes it an excellent starting material for constructing fused heterocyclic systems. researchgate.net These complex, polycyclic structures are of great interest in drug discovery. The synthesis of fused systems often involves a sequence of reactions that utilize the different reactive sites on the pyrimidine ring.

One common strategy involves an initial cross-coupling reaction at the C5-bromo position, followed by a cyclization reaction involving a substituent at the C4 or C6 position. For example, a substituent introduced at C5 via a Suzuki or Sonogashira reaction could possess a functional group that subsequently reacts with the C4 position (or a group attached to it) to form a new ring.

Another approach is intramolecular cyclization. After modification of the primary functional groups, a precursor can be designed to undergo ring closure. For instance, the methylthio group can be displaced by a nucleophile that contains another functional group capable of reacting with the C5 position, often after its conversion to a more reactive form (e.g., via lithiation). Such strategies lead to the formation of thienopyrimidines, furopyrimidines, or other fused systems, depending on the reactants and reaction pathways chosen. researchgate.netrsc.org The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for example, has been achieved from functionalized pyrimidine precursors. nih.gov

Application as a Versatile Building Block in Complex Chemical Syntheses

5-Bromo-2-methyl-4-(methylthio)pyrimidine is recognized as a key building block for creating complex organic molecules, particularly for pharmaceutical and agrochemical applications. chemimpex.comchemimpex.com Its utility stems from the presence of multiple, differentially reactive sites that allow for a programmed, stepwise assembly of target structures.

Chemists can leverage the C5-bromo group for palladium-catalyzed cross-coupling reactions to install a variety of substituents. smolecule.com Concurrently or sequentially, the methylthio group at C2 can be oxidized to the corresponding sulfoxide or sulfone, which not only modifies the electronic properties of the molecule but can also act as a leaving group in nucleophilic substitution reactions. smolecule.comorganic-chemistry.org Furthermore, the chlorine atom often present at the C4 position in its precursors (like 5-Bromo-4-chloro-2-(methylthio)pyrimidine) provides an additional site for nucleophilic substitution. chemimpex.com

This controlled, site-selective functionalization makes the compound an invaluable intermediate for building libraries of substituted pyrimidines for structure-activity relationship (SAR) studies in drug discovery. smolecule.com Its application has been noted in the synthesis of potential antiviral and anticancer agents, as well as herbicides and fungicides. chemimpex.comchemimpex.com The ability to use this single compound to access a wide range of more complex derivatives underscores its importance as a versatile platform in modern synthetic chemistry.

Spectroscopic and Structural Characterization of 5 Bromo 2 Methyl 4 Methylthio Pyrimidine and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5-Bromo-4-methyl-2-(methylthio)pyrimidine, ¹H NMR spectroscopy is expected to reveal three distinct signals corresponding to the different types of protons in the molecule. The proton on the pyrimidine (B1678525) ring (H-6) would appear as a singlet in the aromatic region. The two methyl groups, one attached to the pyrimidine ring at position 4 and the other to the sulfur atom, would also each produce a singlet, but in the aliphatic region of the spectrum. The precise chemical shifts (δ) are influenced by the electronic effects of the pyrimidine ring and the adjacent bromine and sulfur atoms.

¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms in the molecule. For 5-Bromo-4-methyl-2-(methylthio)pyrimidine, six distinct carbon signals are anticipated: four for the pyrimidine ring carbons and one for each of the two methyl groups. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and mass.

While specific experimental spectra for this exact compound are not widely published, data from related structures, such as 2-methyl-5-bromopyrimidine google.com, and established correlation tables allow for the prediction of chemical shifts.

Predicted NMR Data for 5-Bromo-4-methyl-2-(methylthio)pyrimidine

The following data is predictive and based on typical chemical shifts for similar structural motifs.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Pyrimidine Proton 8.0 - 8.5 Singlet H-6
C4-Methyl Protons 2.4 - 2.7 Singlet -CH₃
¹³C NMR Predicted δ (ppm) Assignment
Pyrimidine Carbon165 - 175C-2 (C-S)
Pyrimidine Carbon160 - 170C-4 (C-CH₃)
Pyrimidine Carbon155 - 165C-6 (C-H)
Pyrimidine Carbon105 - 115C-5 (C-Br)
Methyl Carbon20 - 25C4-C H₃
Methylthio Carbon12 - 18S-C H₃

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a precise molecular formula. For 5-Bromo-4-methyl-2-(methylthio)pyrimidine (C₆H₇BrN₂S) bldpharm.comnih.gov, HRMS would confirm its molecular weight of approximately 219.10 g/mol . bldpharm.comamerigoscientific.com

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern created by the bromine atom, which has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. docbrown.info

Fragmentation analysis, typically performed in conjunction with mass spectrometry (e.g., in MS/MS or GC-MS), provides structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation is predictable and helps to piece together the molecular structure. Common fragmentation pathways for 5-Bromo-4-methyl-2-(methylthio)pyrimidine might include the loss of a methyl radical (•CH₃) from the methylthio group or the entire methylthio radical (•SCH₃). miamioh.edu

Predicted HRMS Fragmentation Data for 5-Bromo-4-methyl-2-(methylthio)pyrimidine

This table presents plausible fragments based on the compound's structure.

m/z (mass/charge) Possible Fragment Ion Formula Notes
218/220 [M]⁺ [C₆H₇BrN₂S]⁺ Molecular ion peak showing Br isotope pattern.
203/205 [M - CH₃]⁺ [C₅H₄BrN₂S]⁺ Loss of a methyl radical.
171/173 [M - SCH₃]⁺ [C₅H₄BrN₂]⁺ Loss of the methylthio radical.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are used to identify the functional groups present in a molecule, as each group absorbs and scatters light at characteristic frequencies.

The IR and Raman spectra of 5-Bromo-4-methyl-2-(methylthio)pyrimidine would display a series of bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching from the pyrimidine ring proton (typically above 3000 cm⁻¹) and aliphatic C-H stretching from the two methyl groups (typically in the 2850-3000 cm⁻¹ range).

C=N and C=C stretching: Vibrations from the pyrimidine ring bonds, expected in the 1400-1650 cm⁻¹ region.

C-H bending: Bending vibrations from the methyl groups, typically around 1375-1450 cm⁻¹.

C-Br stretching: The carbon-bromine bond vibration, which would appear in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. docbrown.info

C-S stretching: The carbon-sulfur bond vibration, which is typically weak and found in the 600-800 cm⁻¹ range.

The combination of these characteristic bands provides a unique "fingerprint" for the molecule, confirming the presence of its key structural components. docbrown.info

Predicted Vibrational Frequencies for 5-Bromo-4-methyl-2-(methylthio)pyrimidine

The following data is predictive and based on typical group frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000 - 3100 Pyrimidine C-H
Aliphatic C-H Stretch 2850 - 3000 -CH₃, -SCH₃
C=N/C=C Ring Stretch 1400 - 1650 Pyrimidine Ring
C-H Bend 1375 - 1450 -CH₃
C-S Stretch 600 - 800 -SCH₃

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a published crystal structure for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is not available, this technique would be crucial for understanding its solid-state properties. If a suitable single crystal could be grown, X-ray diffraction would confirm the planarity of the pyrimidine ring and provide exact measurements for the C-Br, C-S, and other bonds.

Furthermore, this analysis would reveal the nature of intermolecular interactions that govern the crystal packing. chimia.ch For this molecule, one could anticipate several types of interactions, including:

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other, a common interaction in heterocyclic compounds.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like nitrogen or sulfur) on neighboring molecules.

Understanding these solid-state interactions is critical as they can influence physical properties such as melting point, solubility, and crystal morphology. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile solids like 5-Bromo-4-methyl-2-(methylthio)pyrimidine. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Chemical suppliers often guarantee a purity of >97% or >99% as determined by HPLC. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that are volatile or can be made volatile. While 5-Bromo-4-methyl-2-(methylthio)pyrimidine has a relatively high molecular weight, it may be amenable to GC-MS analysis. The analysis would provide a retention time from the GC and a mass spectrum for the eluting peak, allowing for both purity assessment and confirmation of identity. The synthesis of related compounds is often monitored by Thin Layer Chromatography (TLC), and purification is achieved through column chromatography. chemicalbook.comchemicalbook.com

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Methyl 4 Methylthio Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrimidine (B1678525) derivatives, these calculations often utilize Density Functional Theory (DFT) to elucidate electronic structure and predict reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. wikipedia.orgyoutube.comyoutube.comnih.govlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comlibretexts.org For a molecule like 5-bromo-2-methyl-4-(methylthio)pyrimidine, the HOMO is expected to have significant contributions from the electron-rich pyrimidine ring and the sulfur atom of the methylthio group. The LUMO, conversely, would likely be distributed across the pyrimidine ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.govmdpi.com For substituted pyrimidines, regions of negative potential (typically colored red) are expected around the nitrogen atoms of the pyrimidine ring and the sulfur atom, indicating their susceptibility to electrophilic attack. nih.govuomphysics.net Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl group and, to a lesser extent, near the bromine atom, suggesting sites for nucleophilic interaction. uomphysics.net

Reactivity Descriptors: Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. For a related compound, the fungicide benomyl, an electrophilicity index (ω) of 2.08 suggests it is a good electrophile. nih.gov Similar calculations for 5-bromo-2-methyl-4-(methylthio)pyrimidine would be expected to show significant electrophilic character due to the influence of the bromine atom and the pyrimidine ring.

A hypothetical table of reactivity descriptors for a similar pyrimidine derivative is presented below to illustrate the type of data generated from such studies.

DescriptorValue (hypothetical)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Electronegativity (χ)4.15Tendency to attract electrons
Chemical Hardness (η)2.35Resistance to change in electron distribution
Electrophilicity Index (ω)3.65Propensity to accept electrons

Mechanistic Investigations of Pyrimidine Transformations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. While specific studies on 5-bromo-2-methyl-4-(methylthio)pyrimidine are scarce, research on related systems provides a framework for understanding its potential transformations.

For instance, the synthesis of pyrimidine derivatives often involves condensation reactions. medium.com Computational studies can map the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. medium.com The synthesis of 5-bromo-2-methylmercaptopyrimidine has been described via the reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan. chemicalbook.com A computational investigation of this SNAr reaction would likely show the formation of a Meisenheimer intermediate, with the stability of this intermediate and the subsequent transition state being key to the reaction's feasibility.

Furthermore, pyrimidine derivatives, particularly those bearing a halogen, are common substrates in transition-metal-catalyzed cross-coupling reactions. Computational modeling can be employed to investigate the mechanisms of these reactions, such as Suzuki-Miyaura or Stille couplings, providing insights into the oxidative addition, transmetalation, and reductive elimination steps.

Analysis of Conformational Preferences and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of 5-bromo-2-methyl-4-(methylthio)pyrimidine are dictated by the rotational barriers of its substituents and the stereoelectronic interactions between them.

Conformational Preferences: The orientation of the methyl and methylthio groups relative to the pyrimidine ring is of interest. The rotation of methyl groups can be influenced by their local chemical environment, with rotational barriers being sensitive to steric and electronic effects. nih.gov For related molecules, computational studies have determined these barriers, which can be compared with experimental data from techniques like neutron scattering. nih.gov For the methylthio group, the orientation of the S-methyl bond with respect to the pyrimidine ring will be influenced by potential interactions with adjacent groups and the ring's pi-system.

Stereoelectronic Effects: The interplay of the electronic properties of the bromine atom and the methylthio group with the pyrimidine ring is significant. The bromine atom is an electron-withdrawing group through induction but can also act as a weak pi-donor. The methylthio group is generally considered a weak pi-donor. These effects influence the electron distribution within the pyrimidine ring, affecting its aromaticity and reactivity at different positions. Substitution of a methyl group at the 5-position of pyrimidines has been shown to increase base stacking through an increase in molecular polarizability. nih.gov

A table illustrating calculated rotational barriers for methyl groups in analogous molecules is provided below.

MoleculeMethyl Group PositionCalculated Rotational Barrier (kJ/mol)
Toluene-~0.06
N-methylacetamideN-methyl~8.4
2-Methylthiophene2-methyl~2.36

Elucidation of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, Stacking Interactions)

Non-covalent interactions play a crucial role in the supramolecular chemistry of halogenated pyrimidines, influencing their crystal packing and interactions with biological macromolecules.

Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor. mdpi.com This interaction involves the favorable alignment of the electropositive region on the bromine atom (the σ-hole) with an electron-rich atom, such as an oxygen or nitrogen atom. mdpi.com Studies on 5-bromocytosine (B1215235) have shown the presence of C–Br···O halogen bonds that contribute to the stability of the crystal structure. mdpi.com Similar interactions would be expected for 5-bromo-2-methyl-4-(methylthio)pyrimidine.

Hydrogen Bonding: While the title compound does not possess strong hydrogen bond donors like -OH or -NH2, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. nih.gov These interactions can occur with solvent molecules or other hydrogen bond donors present in the system.

Stacking Interactions: The aromatic pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. chemrxiv.orgnih.govnih.gov These interactions are driven by a combination of electrostatic and dispersion forces and are a key feature in the structure of DNA and other supramolecular assemblies. nih.govnih.gov The presence of substituents on the pyrimidine ring, such as the bromine and methylthio groups, can modulate the strength and geometry of these stacking interactions. chemrxiv.org

Below is a table summarizing typical non-covalent interaction energies for related systems.

Interaction TypeSystemCalculated Interaction Energy (kcal/mol)
Halogen Bond (C-Br···O)5-Bromocytosinium derivative2.4 - 3.6
Hydrogen Bond (O-H···N)Water-Pyridine~ -5.0
π-π StackingBenzene Dimer (parallel-displaced)~ -2.5

Prediction of Spectroscopic Properties through Theoretical Models

Computational methods can predict various spectroscopic properties, aiding in the characterization of novel compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net For a related compound, 5-bromo-2-chloro-4-(methylthio)pyrimidine, the proton NMR spectrum shows a singlet at δ 8.31 ppm for the pyrimidine proton and a singlet at δ 2.59 ppm for the methyl protons. chemicalbook.com Theoretical calculations can help assign these peaks and predict the chemical shifts for the title compound.

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) is another valuable tool. These calculations can aid in the assignment of experimental spectra and provide insights into the molecule's vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. medium.comrsc.org These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com For a pyrimidine derivative, transitions are typically of π → π* and n → π* character.

A table with hypothetical predicted spectroscopic data is shown below.

SpectrumNucleus/TransitionPredicted Chemical Shift (ppm) / Wavelength (nm)
1H NMRH6 (pyrimidine)8.4
1H NMRCH3 (methyl)2.6
1H NMRCH3 (methylthio)2.5
13C NMRC2170
13C NMRC4165
13C NMRC5110
13C NMRC6155
UV-Visπ → π270
UV-Visn → π310

Future Perspectives in the Research of 5 Bromo 2 Methyl 4 Methylthio Pyrimidine

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a foundational molecule like 5-Bromo-2-methyl-4-(methylthio)pyrimidine, developing eco-friendly synthetic routes is paramount. Current methods for synthesizing related pyrimidines often rely on traditional approaches that may use hazardous reagents and solvents. nih.govacs.orgevitachem.com Future research will likely focus on several key areas to improve the sustainability of its synthesis.

One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly reduce waste and improve efficiency. nih.govorganic-chemistry.orgresearchgate.net For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a sustainable pathway that generates water and hydrogen as the only byproducts. nih.govorganic-chemistry.org Adapting such a strategy to incorporate the bromo and methylthio functionalities could provide a more environmentally benign route to 5-Bromo-2-methyl-4-(methylthio)pyrimidine and its derivatives.

The exploration of green catalysts and alternative energy sources also represents a significant frontier. researchgate.netnih.gov Research into the use of biocatalysts, biodegradable catalysts, and nanoparticle-based catalysts for pyrimidine (B1678525) synthesis is gaining traction. vapourtec.comsharif.edu Furthermore, techniques like microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for pyrimidine derivatives, often under solvent-free conditions. researchgate.net A patent has already described a one-step reaction to produce 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde (B19672) and amidine compounds, highlighting a simplified and cost-effective process. google.com

Future efforts will likely focus on combining these approaches, for example, by developing a microwave-assisted, multicomponent synthesis using a recyclable, green catalyst to produce 5-Bromo-2-methyl-4-(methylthio)pyrimidine.

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The functional groups of 5-Bromo-2-methyl-4-(methylthio)pyrimidine—the bromo substituent at the C5 position and the methylthio group at C2—are ripe for further elaboration using modern catalytic methods. The bromine atom, in particular, is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions . These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Suzuki, Stille, and Sonogashira reactions are well-established methods for functionalizing halopyrimidines. rsc.orgnih.gov For example, 5-bromopyrimidine (B23866) has been successfully used in palladium-catalyzed Suzuki and Sonogashira couplings. rsc.org Future research on 5-Bromo-2-methyl-4-(methylthio)pyrimidine will undoubtedly explore the full scope of these reactions to introduce a wide array of substituents at the C5 position, thereby generating diverse molecular libraries for biological screening.

Beyond traditional cross-coupling, emerging catalytic systems offer new possibilities. C-H functionalization is a rapidly developing field that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.govnih.gov While the C-H bonds of the pyrimidine ring are generally less reactive, recent advances have demonstrated the feasibility of their functionalization. nih.gov Research into the selective C-H functionalization of the methyl group at the C2 position of 5-Bromo-2-methyl-4-(methylthio)pyrimidine could open up new avenues for derivatization.

Photoredox catalysis is another cutting-edge area that utilizes visible light to drive chemical transformations. This mild and efficient method has been applied to a range of reactions, including the functionalization of heterocycles. mit.edu The development of photoredox-catalyzed reactions for the functionalization of 5-Bromo-2-methyl-4-(methylthio)pyrimidine could provide access to novel chemical space under sustainable conditions.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for large libraries of compounds for high-throughput screening has driven the development of automated synthesis and flow chemistry platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate and optimize new molecules. youtube.comyoutube.combldpharm.comsmolecule.comnih.gov

The synthesis of pyrimidine libraries has already been achieved using microwave-assisted and automated methods. nih.gov Future work will likely focus on integrating the synthesis of 5-Bromo-2-methyl-4-(methylthio)pyrimidine and its subsequent functionalization into fully automated platforms. This would involve the development of robust and reliable reaction protocols that are amenable to robotic handling and online analysis.

Flow chemistry , where reagents are continuously pumped through a reactor, is particularly well-suited for the synthesis of heterocyclic compounds. youtube.comyoutube.comsmolecule.comnih.gov It allows for excellent control over reaction time, temperature, and mixing, which can lead to improved yields and purities. The development of a continuous flow process for the production of 5-Bromo-2-methyl-4-(methylthio)pyrimidine would be a significant step towards its large-scale and on-demand synthesis. Furthermore, the integration of in-line purification and analysis would enable the rapid generation of a diverse library of derivatives for biological evaluation.

Discovery of Unprecedented Reactivity Patterns

While the bromo and methylthio groups of 5-Bromo-2-methyl-4-(methylthio)pyrimidine have predictable reactivity in many standard transformations, there is always the potential for the discovery of new and unexpected reaction pathways. The interplay between the electron-withdrawing pyrimidine ring and the specific arrangement of the substituents could lead to novel chemical behavior.

For instance, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. nih.gov The investigation of these transformations under various conditions could reveal new methods for introducing a wide range of functional groups at the C2 and C4 positions.

Furthermore, the combination of the bromo and methylthio groups may enable unique tandem or cascade reactions. For example, a reaction could be initiated at the bromine atom via a cross-coupling reaction, followed by an intramolecular cyclization involving the methylthio group or another part of the molecule. The exploration of such possibilities could lead to the rapid construction of complex polycyclic systems.

Advanced Computational Design of Next-Generation Pyrimidine Architectures

Computational chemistry and in silico drug design have become indispensable tools in modern medicinal chemistry. acs.org These methods can be used to predict the properties of molecules, design new compounds with desired activities, and understand the interactions between a molecule and its biological target.

For 5-Bromo-2-methyl-4-(methylthio)pyrimidine, computational studies can play a crucial role in guiding future research. Quantum chemical calculations can be used to predict the reactivity of the different positions on the pyrimidine ring, helping to identify the most likely sites for electrophilic or nucleophilic attack. This information can then be used to design new synthetic strategies.

Molecular docking and molecular dynamics simulations can be employed to design new derivatives of 5-Bromo-2-methyl-4-(methylthio)pyrimidine that are predicted to bind to specific biological targets, such as enzymes or receptors. acs.org By virtually screening large libraries of potential compounds, researchers can prioritize the synthesis of those with the highest probability of being active. This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

The integration of artificial intelligence and machine learning with computational chemistry is a particularly exciting area of future research. vapourtec.com These methods can be used to analyze large datasets of chemical and biological information to identify new structure-activity relationships and design novel pyrimidine architectures with enhanced properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.